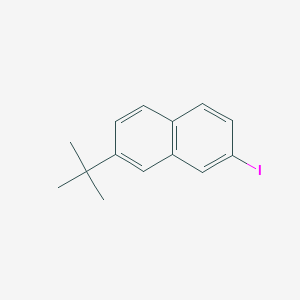
2,2'-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) is an organic compound that belongs to the class of anthracene-based derivatives. These compounds are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) typically involves the reaction of anthracene derivatives with appropriate oxazole precursors. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts, base, and solvents like toluene or DMF (dimethylformamide) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for 2,2’-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce dihydroanthracene derivatives.
Applications De Recherche Scientifique
2,2’-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,2’-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and transfer energy to other molecules, leading to various photochemical reactions. This property is particularly useful in applications like photodynamic therapy, where the compound generates reactive oxygen species to kill cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
2,2’-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) stands out due to its unique combination of anthracene and oxazole moieties, which confer distinct photophysical properties. Compared to other anthracene derivatives, this compound exhibits higher thermal stability and a larger Stokes shift, making it more suitable for specific applications in fluorescence and optoelectronics .
Propriétés
Numéro CAS |
649536-59-4 |
|---|---|
Formule moléculaire |
C20H16N2O2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
2-[8-(4,5-dihydro-1,3-oxazol-2-yl)anthracen-1-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H16N2O2/c1-3-13-11-14-4-2-6-16(20-22-8-10-24-20)18(14)12-17(13)15(5-1)19-21-7-9-23-19/h1-6,11-12H,7-10H2 |
Clé InChI |
ZLNVTTLNVCRWMF-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=N1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=NCCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B12602288.png)
![4-Bromo-2-iodo-6-[(2-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12602296.png)
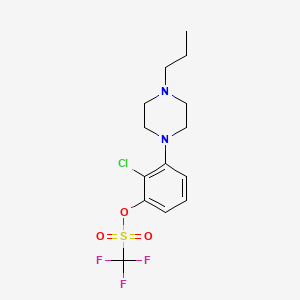
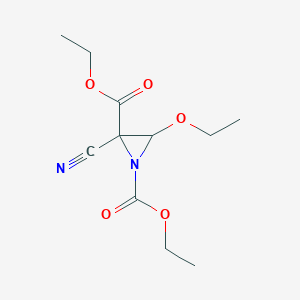
![Urea, N-(benzo[b]thien-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12602325.png)
![{2-[(S)-Butane-1-sulfinyl]ethenyl}benzene](/img/structure/B12602337.png)
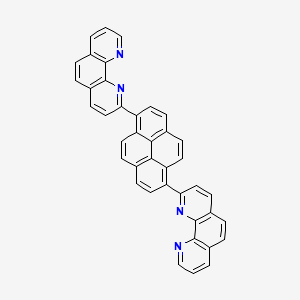
![6-(5-Chlorothiophen-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12602347.png)
![4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzene-1-sulfonamide](/img/structure/B12602348.png)
![Ethyl {[(1E)-N-benzoylethanimidoyl]oxy}acetate](/img/structure/B12602353.png)
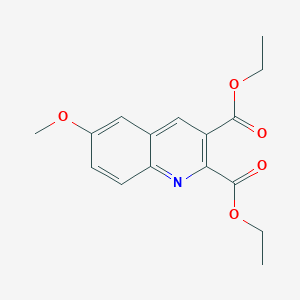
![4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12602360.png)
![1-[3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12602364.png)
